molecular formula C19H28N6O4 B2524115 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896312-24-6

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2524115
CAS RN: 896312-24-6
M. Wt: 404.471
InChI Key: AGMGKAVPWNHTCT-UHFFFAOYSA-N
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Description

The compound is a type of modified nucleoside, which are often used in antisense oligonucleotides (ASOs). ASOs are a promising novel drug modality that aims to address unmet medical needs . They are the most advanced class within the RNA-based therapeutics field .


Synthesis Analysis

Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH, and NaH as bases under mild heating . Using new reaction conditions, the improved synthesis of 2’-O-MOE-purine derivatives is described .


Chemical Reactions Analysis

ASOs require chemical modifications to be sufficiently active in vivo . The first-generation antisense technique was introduced by Eckstein and colleagues in the late 1960s . This group replaced one of the non-bridging oxygen atoms in the phosphate backbone of an oligo with a sulfur atom .

Scientific Research Applications

Antiviral Therapeutics

Gene Expression Modulation

RNA Vaccines

Chemical Biology and Structural Studies

Pharmacokinetics and Drug Delivery

Diagnostic Applications

Safety and Hazards

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of existing ASOs can foster further improvement of this cutting-edge therapy, thereby enabling researchers to safely develop ASO drugs and enhancing their ability to innovate .

Future Directions

Oligos containing 2′-MOE, in combination with other chemical modifications, have advanced a number of antisense drugs to clinical testing, which transitions antisense technologies from the test tube to actual disease treatment .

properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O4/c1-13-14(2)25-15-16(20-18(25)23(13)9-10-28-4)21(3)19(27)24(17(15)26)6-5-22-7-11-29-12-8-22/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMGKAVPWNHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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